molecular formula C24H27N9O2 B11546181 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11546181
M. Wt: 473.5 g/mol
InChI Key: LRBWXUCOFRVPHT-WGOQTCKBSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction could lead to amines or other reduced forms of the compound.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N9O2

Molecular Weight

473.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C24H27N9O2/c1-3-14-32(15-4-2)19-12-10-17(11-13-19)16-26-28-24(34)20-21(18-8-6-5-7-9-18)33(31-27-20)23-22(25)29-35-30-23/h5-13,16H,3-4,14-15H2,1-2H3,(H2,25,29)(H,28,34)/b26-16+

InChI Key

LRBWXUCOFRVPHT-WGOQTCKBSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Origin of Product

United States

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